molecular formula C13H19NO4S B5655532 N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5655532
M. Wt: 285.36 g/mol
InChI Key: JVXGABXVRKRZGQ-UHFFFAOYSA-N
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Description

N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with a unique structure that includes a benzodioxine ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common approach is the reaction of 2-methyl-2-butene with appropriate reagents to introduce the 2-methylbutan-2-yl group. This is followed by the formation of the benzodioxine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This can affect various biological pathways, including those involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide
  • 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
  • 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide

Uniqueness

N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a benzodioxine ring and a sulfonamide group. This structure provides distinct chemical properties and potential biological activities that are not commonly found in other compounds .

Properties

IUPAC Name

N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-4-13(2,3)14-19(15,16)10-5-6-11-12(9-10)18-8-7-17-11/h5-6,9,14H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXGABXVRKRZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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